molecular formula C10H12N2O B2878990 N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE CAS No. 667885-76-9

N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE

Cat. No.: B2878990
CAS No.: 667885-76-9
M. Wt: 176.219
InChI Key: AGNBCRCXOZAPCS-UHFFFAOYSA-N
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Description

N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of amides, which are widely present in organic compounds, polymers, natural products, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, this compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of pre-activated acyl halides or anhydrides as starting materials is common in traditional methods for constructing amide bonds . Recently, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various catalysts . The reaction conditions are often mild and metal-free, making the processes environmentally friendly .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-pyridin-2-ylamides and 3-bromoimidazo[1,2-a]pyridines .

Comparison with Similar Compounds

N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-pyridin-2-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(8-4-3-5-8)12-9-6-1-2-7-11-9/h1-2,6-8H,3-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNBCRCXOZAPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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